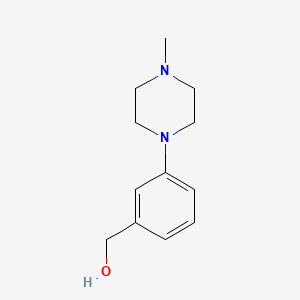

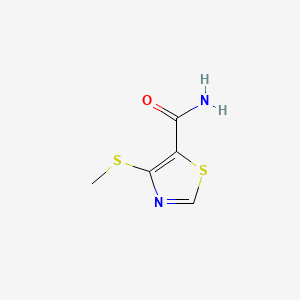

![molecular formula C7H6BrClN2O B568620 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 1379358-48-1](/img/structure/B568620.png)

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride

Descripción general

Descripción

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a chemical compound with the molecular formula C7H5BrN2O.HCl . It has a molecular weight of 249.49 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .Molecular Structure Analysis

The InChI code for 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is 1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-2,4H,3H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridine, the core structure of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride, acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a brown solid . and is slightly soluble in water . It should be stored at a temperature of 0-5 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Syntheses

This compound is utilized in various organic synthesis processes. It serves as a building block for creating more complex molecules, particularly in the synthesis of lactams, which are a class of compounds that contain a lactam ring - a cyclic amide. The introduction of lactams onto the 6-bromoimidazo[1,2-a]pyridine has shown promising results .

Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride acts as an intermediate in the pharmaceutical industry. It is involved in the production of various drugs, playing a crucial role in the development of new medications .

Material Science

The imidazopyridine moiety, which is part of this compound’s structure, is recognized for its applications in material science due to its structural characteristics. It can be used in creating materials with specific properties for industrial applications .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn when handling this compound .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazopyridines, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridines, a class of compounds with a similar structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Biochemical Pathways

Imidazopyridines, which share a similar structure, are known to be involved in various biochemical reactions .

Result of Action

Compounds with similar structures are known to have a wide range of applications in medicinal chemistry .

Propiedades

IUPAC Name |

6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUFUVRCYOSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

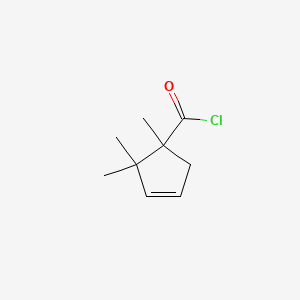

![Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)](/img/structure/B568543.png)